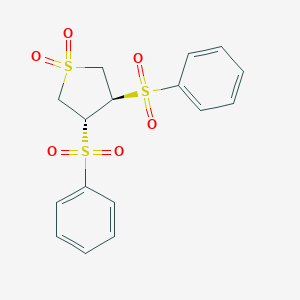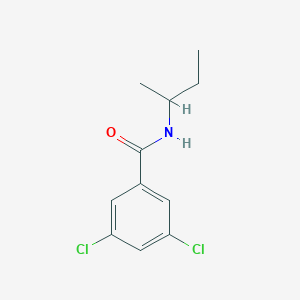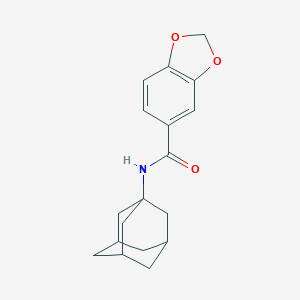
(3R,4R)-3,4-bis(benzenesulfonyl)thiolane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3,4-bis(benzenesulfonyl)thiolane 1,1-dioxide, commonly known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has two sulfonyl groups attached to a thiolane ring. DIDS has been studied for its ability to inhibit chloride and bicarbonate transport in cells, which has important implications for a range of physiological and pathological processes.
Mecanismo De Acción
The mechanism of action of DIDS involves binding to anion transporters on the cell membrane, which inhibits their function. DIDS has been shown to bind to the Cl^-/HCO3^- exchanger, which is responsible for transporting chloride and bicarbonate ions across the cell membrane. By inhibiting this transporter, DIDS reduces the movement of these ions across the membrane, which has a range of downstream effects on cell function.
Biochemical and Physiological Effects:
DIDS has been shown to have a range of biochemical and physiological effects on cells. By inhibiting chloride and bicarbonate transport, DIDS can alter the pH and ion concentrations within cells, which can affect a range of cellular processes. DIDS has been shown to inhibit insulin secretion from pancreatic beta cells, reduce the volume of pancreatic juice secretion, and reduce the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DIDS in lab experiments include its ability to selectively inhibit chloride and bicarbonate transport, which can be useful for studying the role of these ions in cellular processes. DIDS is also relatively easy to synthesize and has a high degree of purity. However, one limitation of using DIDS is that it can have off-target effects on other transporters and channels, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on DIDS. One area of interest is the development of more selective inhibitors of chloride and bicarbonate transport, which could be used to better understand the role of these ions in cellular processes. Another area of interest is the use of DIDS as a therapeutic agent for diseases that involve abnormal ion transport, such as cystic fibrosis and hypertension. Finally, there is potential for the development of new synthetic methods for DIDS that could improve its yield and purity.
Métodos De Síntesis
The synthesis of DIDS involves the reaction of 1,2-epoxy-3-chloropropane with benzenesulfonyl chloride in the presence of a base, followed by oxidation with hydrogen peroxide. This method yields the (3R,4R) enantiomer of DIDS, which is the biologically active form.
Aplicaciones Científicas De Investigación
DIDS has been extensively used in scientific research to study its effects on ion transport in cells. It has been shown to inhibit chloride transport in a variety of cell types, including red blood cells, renal tubular cells, and pancreatic acinar cells. DIDS has also been found to inhibit bicarbonate transport in a number of cell types, including pancreatic duct cells and epithelial cells in the respiratory and gastrointestinal tracts.
Propiedades
Nombre del producto |
(3R,4R)-3,4-bis(benzenesulfonyl)thiolane 1,1-dioxide |
|---|---|
Fórmula molecular |
C16H16O6S3 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(3R,4R)-3,4-bis(benzenesulfonyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C16H16O6S3/c17-23(18)11-15(24(19,20)13-7-3-1-4-8-13)16(12-23)25(21,22)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1 |
Clave InChI |
VWKRTHCBULCWPF-HZPDHXFCSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)

![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)


![Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)



![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)


